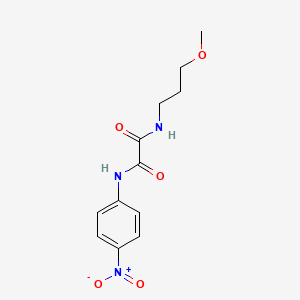
N-(3-methoxypropyl)-N'-(4-nitrophenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxypropyl)-N'-(4-nitrophenyl)oxamide, also known as MPNO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of biomedical research. MPNO is a small molecule inhibitor that has been shown to exhibit potent inhibitory effects on a range of enzymes, including proteases and kinases.
Scientific Research Applications
Corrosion Inhibition
N-phenyl-benzamide derivatives, which share functional groups with N-(3-methoxypropyl)-N'-(4-nitrophenyl)oxamide, have been studied for their corrosion inhibition properties. For example, derivatives with methoxy (OCH3) substituents enhance the inhibition efficiency of mild steel in acidic conditions. These substances act by adsorbing at the metal/electrolyte interfaces, increasing the energy barrier for corrosive dissolution. This is supported by both experimental and computational studies, including surface analysis and density functional theory (DFT) calculations (Mishra et al., 2018).
Polymer Synthesis
In the realm of polymer science, controlled radical polymerization techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization have been utilized to synthesize polymers from acrylamides. These polymers exhibit thermoresponsive properties, which are significant for applications in drug delivery systems. A study on N-isopropylacrylamide, which is structurally related to this compound, demonstrated successful room-temperature polymerization, resulting in well-defined polymers with controlled properties (Convertine et al., 2004).
Molecular Interactions and Inhibition Studies
N-(4-Nitrophenyl)oxamic acid and related derivatives have been identified as non-competitive inhibitors of Vibrio cholerae sialidase, showcasing the potential of these compounds in biomedical applications. These findings illustrate the specificity and potential utility of N-acylanilines and related compounds in inhibiting pathogenic enzymes without affecting similar enzymes from other species (Engstler et al., 1994).
Antidiabetic Activity
The synthesis and characterization of N-substituted derivatives have revealed potential antidiabetic properties through in vitro screening. These studies indicate the broader pharmacological applications of this compound analogs, contributing to the development of new therapeutic agents (Lalpara et al., 2021).
Electrochromic Materials
Research into electroactive aromatic polyamides containing methoxy and nitro substituents has demonstrated their utility in developing near-infrared electrochromic materials. These materials exhibit reversible electrochemical oxidation, high contrast ratios, and coloration efficiency, making them suitable for applications in smart windows and displays (Yen & Liou, 2009).
properties
IUPAC Name |
N-(3-methoxypropyl)-N'-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-20-8-2-7-13-11(16)12(17)14-9-3-5-10(6-4-9)15(18)19/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZBMTMIPNULTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

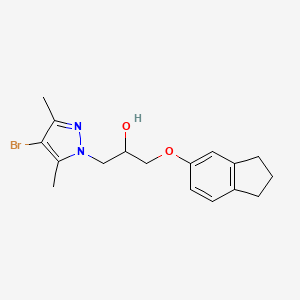
![N-(4-bromophenyl)-2-[[5-cyano-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2784574.png)
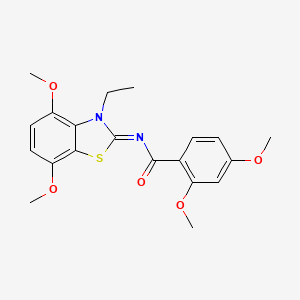
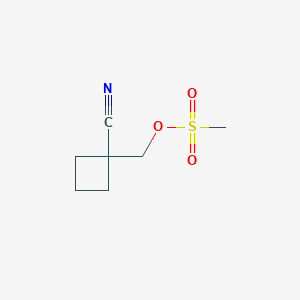
![5-[(2,6-Dimethylmorpholin-4-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2784583.png)
![4-[3-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2784584.png)
![2,6-Dichloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2784585.png)
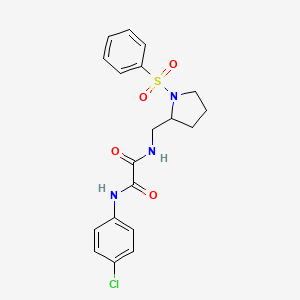
![1'-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2784587.png)
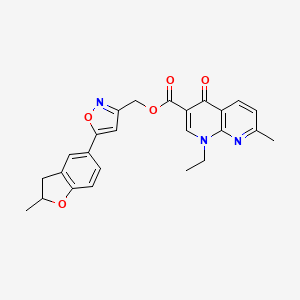
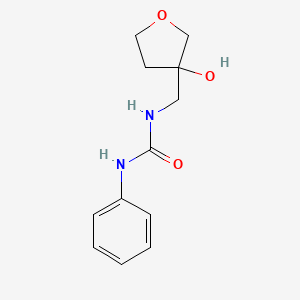

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2784592.png)
![N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2784593.png)